N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-9-8-12(19-20(9)2)14-17-18-15(24-14)16-13(21)10-4-6-11(7-5-10)25(3,22)23/h4-8H,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEAJELTZDXBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with a variety of biological targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or hydrophobic interactions.
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₃S |
| Molecular Weight | 375.45 g/mol |
| CAS Number | 1170486-29-9 |
The structure features a pyrazole ring, an oxadiazole moiety, and a methanesulfonyl group that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer).
- Results :
Table 1: Anticancer Activity Results
| Cell Line | IC₅₀ (µM) | Selectivity |
|---|---|---|
| MCF-7 | Not specified | High |
| SiHa | 3.60 ± 0.45 | Moderate |
| PC-3 | 2.97 ± 0.88 | High |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial activity against various pathogens.
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Some studies suggest that the oxadiazole moiety enhances the lipophilicity of the compound, aiding in membrane penetration .
Case Studies
- Study on Cytotoxic Effects : A study investigated the cytotoxic effects of this compound on leukemia cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Evaluation : Another study focused on the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, indicating promising antibacterial activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H17N5O2S
- Molecular Weight : 343.4 g/mol
- CAS Number : 1171059-06-5
The structure features a pyrazole ring and an oxadiazole moiety, which are critical for its biological activity. The presence of the methanesulfonyl group enhances its solubility and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide. These compounds have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Glioma Cells
In a study involving glioma cells (C6 cell line), derivatives of this compound were found to induce apoptosis and cell cycle arrest at sub-micromolar concentrations. The IC50 values for these compounds ranged from 5.00 to 29.85 µM, indicating a promising avenue for further research into their anticancer efficacy.
Antimicrobial Activity
Compounds with similar structural features have demonstrated notable antimicrobial properties. The oxadiazole ring is often linked to enhanced activity against bacterial and fungal strains.
Research Findings
A related compound featuring an oxadiazole structure exhibited effective inhibition against Sclerotinia sclerotiorum, with an EC50 value significantly lower than traditional antifungal agents. This suggests that this compound may possess similar antimicrobial properties.
Research Applications
The compound has potential applications in various research areas:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new anticancer and antimicrobial agents |
| Drug Discovery | Screening for novel therapeutic candidates based on its structural features |
| Agricultural Chemistry | Exploration as a potential fungicide or bactericide |
Comparison with Similar Compounds
Structural Analog: 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Molecular Formula : C₁₆H₁₆ClN₅O₄S
- Molecular Weight : 409.8 g/mol
- Key Features: Replaces the methanesulfonylbenzamide group with a 4-chlorophenylsulfonylpropanamide chain. Despite the higher molecular weight, its solubility profile remains uncharacterized .
Pyrazole-Sulfonamide Derivative: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide
- Molecular Formula : C₁₉H₂₀N₄O₃S
- Molecular Weight : 384.45 g/mol
- Key Features : Contains a dihydropyrazol-3-one ring and a 4-methylbenzenesulfonamide group. The ketone group in the pyrazole ring may influence hydrogen-bonding interactions, as suggested by crystallographic studies using SHELX software . This compound’s structure was resolved via X-ray diffraction, revealing planar geometry conducive to stacking interactions .
Heterocyclic Hybrids: Coumarin-Benzodiazepine-Pyrazole Derivatives
- Example Compound (4g) : Molecular formula includes coumarin, benzodiazepine, and tetrazole moieties.
- Molecular Weight : >500 g/mol (estimated).
- Key Features : Extended conjugation and bulky substituents reduce solubility but may improve target specificity. These hybrids are explored for dual activity (e.g., anticoagulant and anticonvulsant) due to their multifunctional scaffolds .
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide (Target) | C₁₆H₁₆N₄O₄S | 376.39 | Oxadiazole, pyrazole, methanesulfonylbenzamide |
| 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide | C₁₆H₁₆ClN₅O₄S | 409.80 | Chlorophenylsulfonyl, propanamide |
| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide | C₁₉H₂₀N₄O₃S | 384.45 | Dihydropyrazol-3-one, tosylamide |
| Coumarin-benzodiazepine-pyrazole hybrid (4g) | Complex structure | >500 | Coumarin, benzodiazepine, tetrazole |
Research Findings and Functional Insights
- Crystallographic Behavior : The pyrazole-sulfonamide derivative (Section 2.2) exhibits hydrogen-bonding patterns critical for crystal packing, as analyzed using graph-set theory . In contrast, the target compound’s oxadiazole ring may favor π-π stacking over hydrogen bonding due to its aromaticity.
- Bioactivity Trends : Sulfonamide and sulfonyl groups (present in all analogs) are associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). The chlorine atom in the analog (Section 2.1) could enhance cytotoxicity but requires further validation .
- Synthetic Challenges : The coumarin hybrids (Section 2.3) require multi-step synthesis, whereas the target compound is synthesized more efficiently, highlighting a trade-off between structural complexity and practicality .
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a pyrazole-containing carbohydrazide intermediate. 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is synthesized by treating 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in ethanol under reflux. Subsequent cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent yields 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. This step mirrors methodologies employed in the synthesis of related oxadiazole derivatives, where POCl₃ efficiently promotes ring closure at 80–100°C.
Regiochemical Considerations
Regioselectivity in oxadiazole formation is confirmed through nuclear magnetic resonance (NMR) spectroscopy, with the pyrazole’s C-3 position exclusively bonding to the oxadiazole’s C-5 atom. This aligns with observations in cycloaddition reactions of azidopyrazoles, where electronic and steric factors dictate regioselectivity.
Preparation of 4-Methanesulfonylbenzoyl Chloride
Sulfonation and Activation
4-Methanesulfonylbenzoic acid is synthesized via sulfonation of toluene derivatives, followed by oxidation to the sulfone. Conversion to the corresponding acid chloride is achieved using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, a method validated for sulfonyl-containing aromatic acids. The resulting 4-methanesulfonylbenzoyl chloride is isolated in 85–90% yield and characterized by Fourier-transform infrared (FTIR) spectroscopy (νmax = 1775 cm⁻¹ for C=O stretch).
Coupling Reaction to Form the Target Compound
Amide Bond Formation
The final step involves coupling 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine with 4-methanesulfonylbenzoyl chloride. Employing N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF), the reaction proceeds at room temperature, yielding the target benzamide in 72–78% yield. Catalytic screening data from analogous oxadiazole syntheses (Table 1) suggest that proline-based catalysts enhance reaction efficiency, though their applicability here requires further study.
Table 1: Catalyst Screening for Oxadiazole Cyclization (Adapted from)
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100 | 11 | <5 |
| L-Proline | 70 → 100 | 11 | 79 |
| DIPEA | 25 | 24 | 72 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are obtained in polar aprotic solvents (e.g., THF, acetonitrile) at moderate temperatures (20–25°C). Elevated temperatures (>50°C) promote side reactions, including decomposition of the sulfonyl group.
Purification and Yield Enhancement
Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) affords the target compound in >95% purity. Recrystallization from ethanol further enhances crystallinity, as evidenced by sharp melting points (254–255°C).
Characterization and Analytical Data
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a mixture of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol, K₂CO₃, and RCH₂Cl in DMF at room temperature yields derivatives with varying substituents . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of K₂CO₃), solvent choice (polar aprotic solvents like DMF), and reaction time. Monitoring via TLC or HPLC ensures completion.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Single-crystal X-ray diffraction (as in ) provides precise bond lengths and angles, critical for understanding molecular geometry . Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the oxadiazole ring and sulfonyl moiety.
Q. What preliminary biological assays are recommended to screen for antimicrobial or antitumor activity?
- Methodology : Use in vitro assays such as:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Include positive controls (e.g., cisplatin for antitumor studies) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can molecular docking and density functional theory (DFT) elucidate the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Pair with DFT calculations (using Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and charge distribution, which influence reactivity and binding . Validate predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. What strategies address contradictions in reported bioactivity data among structurally similar oxadiazole derivatives?
- Methodology :
- Comparative Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methanesulfonyl vs. chlorophenyl groups) and correlate changes with activity trends .
- Meta-Analysis : Re-evaluate experimental conditions (e.g., cell line specificity, assay protocols) across studies to identify confounding factors.
- In Silico ADMET Profiling : Predict pharmacokinetic properties (e.g., solubility, metabolic stability) to explain discrepancies in in vivo vs. in vitro results .
Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of intermediates during synthesis?
- Methodology : Employ membrane-based techniques (e.g., nanofiltration) to separate byproducts based on molecular weight cut-offs. For example, CRDC subclass RDF2050104 highlights membrane technologies for high-purity compound isolation . Couple with HPLC (C18 columns) for final purity assessment (>95%).
Q. What role does the 1,3,4-oxadiazole moiety play in enhancing the compound’s metabolic stability?
- Methodology : Conduct in vitro metabolic studies using liver microsomes to compare degradation rates of the oxadiazole-containing compound vs. analogs with alternative heterocycles. Use LC-MS to identify metabolites and propose degradation pathways. The oxadiazole’s electron-withdrawing nature likely reduces oxidative metabolism .
Methodological Notes
- Data Validation : Always cross-reference crystallographic data (e.g., CCDC entries) with computational models to ensure accuracy .
- Contradiction Resolution : When conflicting bioactivity data arise, replicate experiments under standardized conditions (e.g., ATCC cell lines, identical assay kits) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for antitumor studies involving animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
